molecular formula C6H11NO3S B1396090 1-(Methylsulfonyl)pyrrolidine-2-carbaldehyde CAS No. 1082383-15-0

1-(Methylsulfonyl)pyrrolidine-2-carbaldehyde

Cat. No. B1396090
CAS RN: 1082383-15-0
M. Wt: 177.22 g/mol
InChI Key: NKWYBAIDBGUFRD-UHFFFAOYSA-N
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Description

“1-(methylsulfonyl)pyrrolidine-2-carboxylic acid” is a unique chemical provided to early discovery researchers . It has an empirical formula of C6H11NO4S and a molecular weight of 193.22 .


Synthesis Analysis

While specific synthesis methods for “1-(Methylsulfonyl)pyrrolidine-2-carbaldehyde” are not available, pyrrolidine derivatives have been synthesized using various strategies, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-(methylsulfonyl)pyrrolidine-2-carboxylic acid” is represented by the SMILES string CS(=O)(=O)N1CCCC1C(O)=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(methylsulfonyl)pyrrolidine-2-carboxylic acid” include a molecular weight of 193.22 and an empirical formula of C6H11NO4S .

Scientific Research Applications

Organocatalytic Additions and Rearrangements An innovative rearrangement of 1,2-bis(sulfone)vinylenes, facilitated by aminocatalysis using aminal-pyrrolidine organocatalysts, leads to the creation of highly versatile gem-disulfones. This method provides a valuable alternative for the alkylation of carbonyl compounds, showcasing the potential of 1-(Methylsulfonyl)pyrrolidine-2-carbaldehyde in synthesizing complex molecular structures with significant implications in various scientific fields (Quintard & Alexakis*, 2009).

Supramolecular Chemistry The compound plays a crucial role in the synthesis of supramolecular chains, specifically in the creation of a {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior. This application is significant in the development of materials with potential uses in data storage and quantum computing technologies (Giannopoulos et al., 2014).

Unnatural Hydrophobic Base Pairs In genetic engineering, 1-(Methylsulfonyl)pyrrolidine-2-carbaldehyde contributes to the development of an unnatural hydrophobic base pair with pyrrole-2-carbaldehyde, showcasing specific selectivity and efficiency in replication processes. This advancement provides insights into the expansion of the genetic alphabet, potentially revolutionizing biotechnology and synthetic biology (Mitsui et al., 2003).

Ionic Liquid and Bi-functional Catalysis The synthesis and application of nicotinum methane sulfonate from nicotine and methane sulfonic acid demonstrate the potential of 1-(Methylsulfonyl)pyrrolidine-2-carbaldehyde derivatives as novel, efficient, and reusable catalysts in organic synthesis. This illustrates the compound's versatility in promoting chemical reactions, highlighting its importance in green chemistry and sustainable processes (Tamaddon & Azadi, 2018).

properties

IUPAC Name

1-methylsulfonylpyrrolidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-11(9,10)7-4-2-3-6(7)5-8/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWYBAIDBGUFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)pyrrolidine-2-carbaldehyde

Synthesis routes and methods

Procedure details

Dess-Martin periodinane (1.7 g, 4 mmol) was added to a solution of (1-(methylsulfonyl)pyrrolidin-2-yl)methanol (0.570 g, 3.18 mmol) in anhydrous methylene chloride (20 mL). The reaction was stirred for 24 hours and a second portion of Dess-Martin periodinane (1 g, 2.3 mmol) was added. The resulting suspension was stirred for 24 hours, filtered, and concentrated. The crude residue was purified by silica gel column chromatography (1-15% ethyl acetate in methylene chloride) to provide a white waxy solid (0.44 g, 78%). 1H NMR (CDCl3, 300 MHz) δ 9.58 (d, 1H, J=1.2 Hz), 4.25-4.20 (td, 1H, J=6.9, 1.2 Hz), 3.55-3.44 (m, 2H), 2.97 (s, 3H), 2.21-2.13 (m, 2H), 2.05-1.90 (m, 2H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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